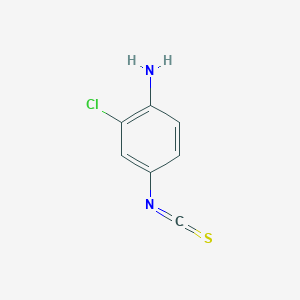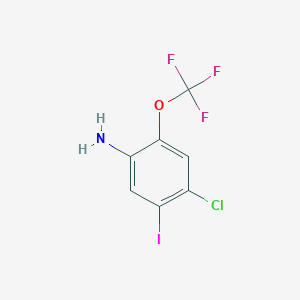![molecular formula C7H4N2O2 B15131113 3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
3H-pyrrolo[3,2-b]pyridine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-pyrrolo[3,2-b]pyridine-2,5-dione is a heterocyclic compound that contains a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[3,2-b]pyridine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the desired pyrrolo[3,2-b]pyridine core. For example, the transformation of pyridine scaffolds into the target compound can be achieved via sequential N-arylation followed by ring-opening and reaction with cyclopentadiene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize robust catalytic systems and optimized reaction conditions to facilitate the efficient formation of the compound.
Chemical Reactions Analysis
Types of Reactions
3H-pyrrolo[3,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-b]pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3H-pyrrolo[3,2-b]pyridine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3H-pyrrolo[3,2-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
3H-pyrrolo[3,2-b]pyridine-2,5-dione can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also contains a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine: This compound features a pyrimidine ring fused to a pyrrole ring, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and electronic properties, which contribute to its diverse applications and potential as a versatile scaffold in drug discovery and materials science.
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3H-pyrrolo[3,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C7H4N2O2/c10-6-2-1-4-5(9-6)3-7(11)8-4/h1-2H,3H2 |
InChI Key |
YUKFCFLLRZZLDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=O)C=CC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


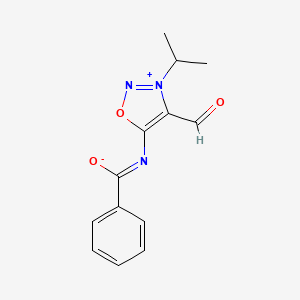


![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
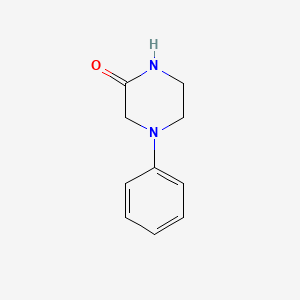
![1-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B15131056.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15131063.png)
![Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B15131065.png)
![5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)-](/img/structure/B15131069.png)
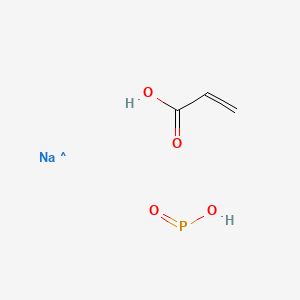
![2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15131085.png)
